Three-Dimensional Saturated Bioisostere: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone Versus para-Substituted Acetophenone Scaffolds
The bicyclo[2.2.2]octane (BCO) scaffold of 1-(bicyclo[2.2.2]octan-2-yl)ethanone functions as a validated three-dimensional saturated bioisostere for the para-substituted phenyl ring, a motif present in over 500 marketed drugs and agrochemicals. Incorporation of the BCO framework into drug candidates has been documented to improve aqueous solubility by 1–2 log units and increase metabolic stability relative to the corresponding aromatic phenyl-containing analogs [1]. Unlike aromatic ketones such as 4′-methylacetophenone, the fully sp³-hybridized BCO core introduces a 2.6 Å bridgehead-to-bridgehead distance that orients substituents with distinct exit vector geometry, enabling access to underexplored regions of chemical space with higher fraction of sp³ carbon centers (Fsp³ = 0.9 for BCO versus 0.0 for phenyl) [2].
| Evidence Dimension | Fraction sp³ carbon centers (Fsp³) and aqueous solubility enhancement |
|---|---|
| Target Compound Data | BCO scaffold: Fsp³ = 0.9; solubility improvement +1–2 log units over phenyl |
| Comparator Or Baseline | para-Substituted phenyl scaffold: Fsp³ = 0.0; baseline aqueous solubility |
| Quantified Difference | Fsp³ increase of 0.9; aqueous solubility improvement of 1–2 orders of magnitude |
| Conditions | Comparison of matched molecular pairs in drug discovery programs (class-level inference from validated BCO bioisostere studies) |
Why This Matters
The documented solubility and Fsp³ advantages of the BCO scaffold provide a scientific basis for selecting 1-(bicyclo[2.2.2]octan-2-yl)ethanone over aromatic ketones when improved pharmacokinetic properties are required.
- [1] Levterov, V. V.; Panasiuk, Y.; Sahun, K.; et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications 2023. View Source
- [2] Mykhailiuk, P. K. Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl Group. In: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry, 2021. View Source
